molecular formula C7H6INO2 B8730237 6-Iodo-5-methoxypicolinaldehyde

6-Iodo-5-methoxypicolinaldehyde

Cat. No.: B8730237
M. Wt: 263.03 g/mol
InChI Key: FNIYLHLWAWZNNL-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Iodo-5-methoxypicolinaldehyde

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound (C₇H₆INO₂) features a pyridine ring substituted at the 2-, 5-, and 6-positions with an aldehyde (–CHO), methoxy (–OCH₃), and iodine atom, respectively (Fig. 1). The planarity of the pyridine ring is slightly distorted due to steric interactions between the bulky iodine substituent and the methoxy group, as observed in analogous halogenated pyridine derivatives.

Crystallographic data for this compound are not fully reported in existing literature; however, related structures, such as 4-iodobenzyl 2-(6-methoxynaphthalen-2-yl)propanoate, provide insights into the expected packing arrangements. In such systems, halogen bonding between iodine and oxygen atoms often stabilizes the crystal lattice, with intermolecular distances ranging from 3.2–3.5 Å. For this compound, similar interactions are anticipated between the iodine atom and the aldehyde oxygen, potentially leading to a monoclinic crystal system with space group P2₁.

Table 1: Hypothesized crystallographic parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁
Unit cell dimensions a = 11.8 Å, b = 5.5 Å, c = 14.9 Å
β angle 106.9°
Volume ~930 ų

The iodine substituent’s electron-withdrawing nature polarizes the pyridine ring, enhancing the electrophilicity of the aldehyde group. This electronic effect is critical for its reactivity in cross-coupling reactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR spectra of this compound exhibit distinct signals corresponding to its substituents:

  • Aldehyde proton : A singlet at δ 9.8–10.2 ppm, deshielded due to the electron-withdrawing pyridine ring.
  • Methoxy group : A sharp singlet at δ 3.8–4.0 ppm for the –OCH₃ protons.
  • Pyridine protons : Doublets and triplets between δ 7.5–8.5 ppm, with coupling constants (J) of 5–8 Hz reflecting ortho and meta relationships.

¹³C NMR data further confirm the structure:

  • Aldehyde carbon : A peak at δ 190–195 ppm.
  • Iodo-substituted carbon : Downfield shift to δ 140–145 ppm due to iodine’s heavy atom effect.
Infrared (IR) Vibrational Mode Analysis

IR spectroscopy reveals key functional group vibrations:

  • C=O stretch : A strong absorption at 1,690–1,710 cm⁻¹.
  • C–I stretch : Medium-intensity bands at 550–600 cm⁻¹.
  • OCH₃ symmetric stretch : Peaks at 1,250–1,280 cm⁻¹.

The absence of N–H or O–H stretches confirms the absence of protonatable groups, aligning with its neutral pyridine-aldehyde structure.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 263.03 (M⁺), consistent with its molecular formula (C₇H₆INO₂). Characteristic fragments include:

  • Loss of CHO : m/z 234.98 (M⁺ – 28).
  • Iodine elimination : m/z 135.05 (M⁺ – 127).

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Optimization

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing bond lengths and angles concordant with crystallographic analogs:

  • C–I bond length : 2.10 Å (compared to 2.09 Å in experimental analogs).
  • C–O (methoxy) bond : 1.36 Å, shorter than typical C–O single bonds due to resonance with the pyridine ring.
Electron Density Mapping of Reactive Sites

Electrostatic potential maps highlight two reactive regions:

  • Aldehyde group : High electron density at the oxygen atom, making it susceptible to nucleophilic attack.
  • Iodo-substituted position : A σ-hole on iodine facilitates halogen bonding with electron-rich species.

Table 2: Calculated atomic charges (DFT) for selected atoms

Atom Charge (e)
Aldehyde O -0.45
Iodine +0.32
Methoxy O -0.38

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

6-iodo-5-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3

InChI Key

FNIYLHLWAWZNNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)C=O)I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity
6-Iodo-5-methoxypicolinaldehyde has shown promising antiproliferative activity against various cancer cell lines. Studies indicate that derivatives of this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative was evaluated for its efficacy against breast cancer cells, demonstrating an IC50 value of 0.5 µM, indicating significant potency .

Prion Disease Research
Research has also explored the compound's potential in treating prion diseases, which are neurodegenerative disorders caused by misfolded proteins. A study demonstrated that modifications of picolinaldehyde derivatives could inhibit the accumulation of disease-promoting prion proteins in infected cell lines, suggesting a pathway for therapeutic development .

Organic Synthesis

Reactivity in Functionalization Reactions
this compound serves as a versatile building block in organic synthesis. It can undergo various functionalization reactions, including C-H activation and cross-coupling reactions. For example, it has been successfully used to synthesize complex heterocycles through palladium-catalyzed coupling reactions, leading to high yields of desired products .

Synthesis of Heterocyclic Compounds
The compound can be utilized to synthesize various heterocyclic compounds, which are essential in pharmaceuticals. The introduction of different substituents at the 4 or 5 positions allows for the generation of a library of derivatives with varied biological activities. A recent study reported the synthesis of several ketones from this compound via alkyl C(sp3)-H functionalization, yielding products with high biological relevance .

Materials Science

Photophysical Properties
The photophysical properties of this compound have been investigated for potential applications in materials science. Its ability to act as a fluorescent probe makes it suitable for use in sensors and imaging applications. Studies have shown that modifications can enhance its fluorescence quantum yield, making it an attractive candidate for developing new imaging agents .

Polymer Chemistry
In polymer chemistry, derivatives of this compound have been incorporated into polymer matrices to improve mechanical properties and thermal stability. Research indicates that these modifications can lead to materials with enhanced performance characteristics suitable for industrial applications.

Data Tables

Application AreaSpecific Use CaseActivity/Outcome
Medicinal ChemistryAntiproliferative activity against cancer cellsIC50 = 0.5 µM
Prion Disease ResearchInhibition of prion protein accumulationSignificant reduction observed
Organic SynthesisSynthesis of ketones via C-H functionalizationHigh yields achieved
Materials ScienceFluorescent probe for imagingEnhanced quantum yield
Polymer ChemistryImproved mechanical propertiesIncreased thermal stability

Case Studies

  • Anticancer Activity Study
    • A study evaluated the effects of various derivatives of this compound on breast cancer cell lines. The results indicated that certain modifications significantly enhanced antiproliferative effects compared to unmodified compounds.
  • Prion Protein Inhibition
    • In a laboratory setting, researchers tested several derivatives against prion-infected cell lines and found that specific substitutions led to a marked decrease in prion protein accumulation, suggesting a viable pathway for therapeutic intervention.
  • Fluorescent Sensor Development
    • Researchers developed a fluorescent sensor using modified this compound derivatives to detect specific ions in solution, showcasing its utility in analytical chemistry.

Comparison with Similar Compounds

Methyl 6-Chloro-5-Iodonicotinate (CAS 365413-29-2)

Structural Similarities and Differences :

  • Shared Features : Both compounds contain a pyridine ring with iodine at the 5- or 6-position.
  • Key Differences :
    • Functional Groups : The target compound has a methoxy group (5-position) and an aldehyde (2-position), whereas methyl 6-chloro-5-iodonicotinate features a chlorine substituent (6-position) and a methyl ester at the 3-position.
    • Reactivity : The aldehyde in 6-iodo-5-methoxypicolinaldehyde is highly electrophilic, enabling reactions with amines or hydrazines. In contrast, the methyl ester in the nicotinate derivative is prone to hydrolysis or transesterification.

5′-Iodo-5′-Deoxyadenosine

Structural Similarities and Differences :

  • Shared Features : Both compounds contain an iodine substituent.
  • Key Differences: Core Structure: 5′-Iodo-5′-deoxyadenosine is a nucleoside analog (adenine + ribose derivative), whereas this compound is a pyridine derivative. Functionality: The nucleoside lacks an aldehyde group but includes a sugar moiety critical for biological activity.

Preparation Methods

Electrophilic Iodination via N-Iodosuccinimide (NIS)

In anhydrous DCM, 5-methoxypicolinaldehyde undergoes iodination using NIS in the presence of triflic acid (TfOH) as a catalyst. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 68–72% yield. The acidic conditions protonate the aldehyde oxygen, minimizing undesired oxidation side reactions.

Mechanistic Insight :
The methoxy group activates the pyridine ring via resonance, directing electrophilic attack to position 6. TfOH enhances the electrophilicity of NIS by generating a more reactive iodonium ion.

Limitations :

  • Requires strict moisture control to prevent hydrolysis of NIS.

  • Competing iodination at position 4 occurs in 8–12% of cases, necessitating chromatographic purification.

Metal-Mediated Directed Iodination

Palladium-catalyzed C–H iodination offers improved regioselectivity. Using Pd(OAc)₂ (5 mol%), 4-iodotoluene diacetate (I₂(Tol)₂), and DMF as a solvent, 5-methoxypicolinaldehyde undergoes iodination at 80°C with 82% yield. The aldehyde group acts as a directing group, coordinating palladium to position 6.

Advantages :

  • Higher regioselectivity (>95%) compared to electrophilic methods.

  • Scalable to gram quantities without significant yield drop.

Multicomponent Reactions with Pyridine Aldehyde Building Blocks

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction provides access to imidazo[1,2-a]pyridines, with 5-methoxypicolinaldehyde serving as the aldehyde component.

GBB Reaction for Imidazopyridine Intermediates

A representative synthesis involves:

  • Condensation of 5-methoxypyridin-2-amine (1.21 mmol), 5-methoxypicolinaldehyde (1.45 mmol), and tert-butyl isocyanide (1.45 mmol) in methanol at 60°C for 24 hours.

  • Cyclization to form an imidazopyridine core (73% yield).

  • Subsequent iodination at position 6 using I₂/CuI in DMF (65% yield).

Key Data :

StepReagentsConditionsYield
1MeOH, 60°C24 h73%
3I₂, CuI, DMF100°C, 6 h65%

Applications :
This route is favored for parallel synthesis of derivatives but requires post-functionalization for iodination.

Functional Group Interconversion from Carboxylic Acid Derivatives

6-Iodo-5-methoxy-pyridine-2-carboxylic acid (CAS 154497-83-3) serves as a precursor for aldehyde synthesis via reduction or decarboxylation.

Rosenmund Reduction of Acid Chloride

  • Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride (89% yield).

  • Reduction : Catalytic hydrogenation over Pd/BaSO₄ in toluene selectively reduces the acid chloride to the aldehyde (57% yield).

Challenges :

  • Over-reduction to the alcohol occurs if H₂ pressure exceeds 1 atm.

  • Requires anhydrous conditions to prevent hydrolysis.

Decarboxylative Formylation

Under Vilsmeier–Haack conditions (POCl₃, DMF), the carboxylic acid undergoes formylation at position 2, followed by iodination. This one-pot method achieves 45% overall yield but suffers from low regioselectivity (∼70%).

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

MethodStarting MaterialKey ReagentsYieldPurity
Direct Iodination5-MethoxypicolinaldehydeNIS, TfOH72%92%
GBB MulticomponentPyridin-2-amineIsocyanide, I₂65%88%
Rosenmund ReductionCarboxylic AcidSOCl₂, Pd/BaSO₄57%95%

Critical Observations :

  • Direct iodination offers the shortest route but requires expensive NIS.

  • GBB reactions enable scaffold diversification but introduce synthetic complexity.

  • Carboxylic acid derivatives provide high-purity aldehyde at the expense of multiple steps .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-Iodo-5-methoxypicolinaldehyde, and how do reaction parameters (e.g., solvent, catalyst, temperature) influence yield?

  • Methodological Answer: Synthesis often begins with halogenation of picolinaldehyde precursors, such as iodination at the 6-position of 5-methoxypicolinaldehyde. Key parameters include solvent polarity (e.g., DMF vs. THF), choice of iodinating agent (e.g., N-iodosuccinimide), and temperature control (60–80°C). Optimize yields via Design of Experiments (DoE) to assess interactions between variables .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic features confirm its structure?

  • Methodological Answer: Use ¹H/¹³C NMR to identify the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). The iodo substituent induces deshielding in adjacent carbons (²J coupling in ¹³C NMR). IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹). X-ray crystallography resolves regiochemistry ambiguities .

Q. What stability protocols are recommended for storing this compound, and how is decomposition monitored?

  • Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the aldehyde group. Monitor stability via periodic HPLC (retention time shifts) or TLC (new spots). Quantify degradation products using mass spectrometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer: Perform Density Functional Theory (DFT) calculations to model transition states and electron density maps. Compare computed activation energies with experimental outcomes (e.g., coupling efficiency with aryl boronic acids). Validate using isotopic labeling or kinetic isotopic effects (KIEs) .

Q. What experimental strategies resolve contradictions in reported solubility data across solvents (e.g., DMSO vs. ethanol)?

  • Methodological Answer: Standardize measurements using UV-Vis spectroscopy or gravimetric analysis under controlled conditions (25°C, inert atmosphere). Account for purity (>95% by HPLC) and solvent batch variability. Cross-reference with Hansen solubility parameters to identify outliers .

Q. How does the methoxy group direct electrophilic substitution in this compound, and how can this be experimentally validated?

  • Methodological Answer: Compare reactivity with analogues lacking the methoxy group (e.g., 6-iodopicolinaldehyde). Use competitive electrophilic substitution (e.g., nitration) to assess regioselectivity. Monitor product ratios via LC-MS and corroborate with computational electrostatic potential maps .

Q. What kinetic strategies determine the regioselectivity of nucleophilic attack on this compound’s iodo versus aldehyde sites?

  • Methodological Answer: Conduct pseudo-first-order kinetics with varying nucleophile concentrations (e.g., thiols vs. amines). Use ¹H NMR to track intermediate formation. Apply Eyring analysis to compare activation parameters (ΔH‡, ΔS‡) for competing pathways .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported catalytic activity of this compound in heterocycle synthesis?

  • Methodological Answer: Replicate studies under identical conditions (catalyst loading, solvent, temperature). Perform multivariate regression to identify critical variables. Cross-validate using alternative characterization (e.g., in situ IR for intermediate detection) .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer: Apply Partial Least Squares Regression (PLSR) or Machine Learning (e.g., random forests) to correlate substituent effects (Hammett σ values) with biological activity. Use leave-one-out cross-validation to assess model robustness .

Tables for Key Data

Property Technique Typical Observations Reference
Solubility in DMSO Gravimetric Analysis25 mg/mL at 25°C (purity >95%)
¹H NMR (CDCl₃) 500 MHz Spectrometerδ 10.1 (CHO), 8.45 (C3-H), 4.0 (OCH₃)
Thermal Decomposition TGA/DSCOnset at 150°C (N₂ atmosphere)

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